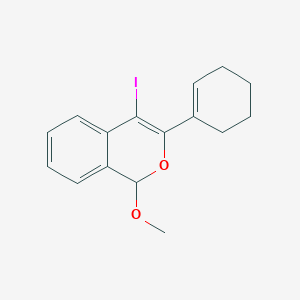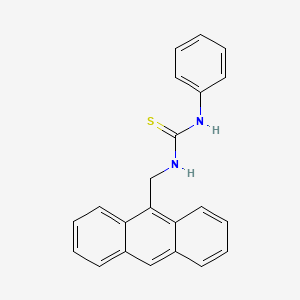
Thiourea, N-(9-anthracenylmethyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is a compound that features a thiourea group bonded to a 9-anthracenylmethyl moiety and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- typically involves the reaction of 9-anthracenylmethyl chloride with phenylthiourea. The reaction is carried out under nucleophilic substitution conditions, where the chloride group is replaced by the thiourea group. The reaction is usually performed in a solvent such as methanol or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or anthracenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- has several applications in scientific research:
Biology: The compound can be used in the study of biological systems where fluorescence labeling is required.
Industry: Used in the development of materials with specific optical properties, such as sensors and imaging devices.
Wirkmechanismus
The mechanism by which Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- exerts its effects is primarily through its interaction with molecular targets via the thiourea group. The anthracenylmethyl moiety provides fluorescence, which can be used to track the compound’s interaction with various targets. The phenyl group contributes to the compound’s stability and overall structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N-(9-anthracenylmethyl)-N’-methyl-: Similar structure but with a methyl group instead of a phenyl group.
Thiourea, N-(9-anthracenylmethyl)-N’-[4-(trifluoromethyl)phenyl]-: Contains a trifluoromethyl-substituted phenyl group.
Uniqueness
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is unique due to the combination of the anthracenylmethyl moiety and the phenyl group, which provides distinct fluorescence properties and stability. This makes it particularly useful in applications requiring strong and stable fluorescence signals.
Eigenschaften
CAS-Nummer |
395677-45-9 |
|---|---|
Molekularformel |
C22H18N2S |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-(anthracen-9-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C22H18N2S/c25-22(24-18-10-2-1-3-11-18)23-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-14H,15H2,(H2,23,24,25) |
InChI-Schlüssel |
CWXNYMRGAHXGEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
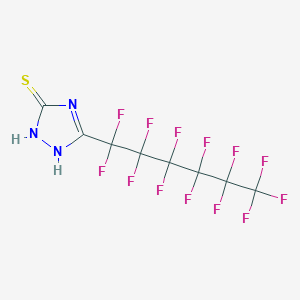
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
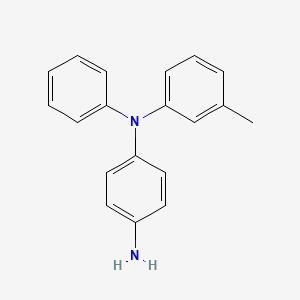
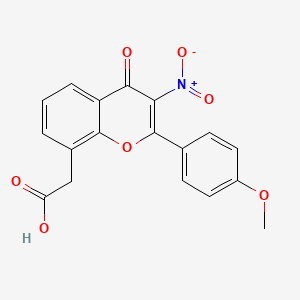
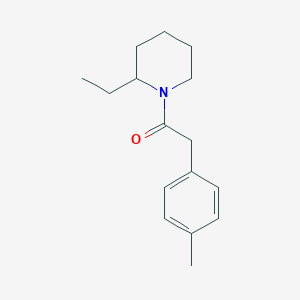
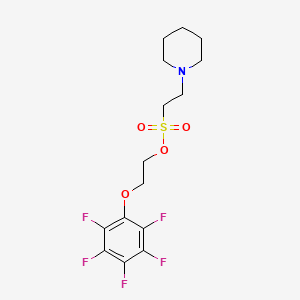

![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
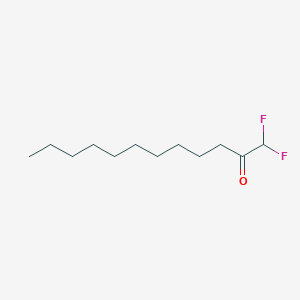
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
